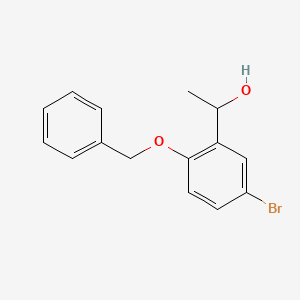

1-(2-Benzyloxy-5-bromophenyl)-ethanol

Description

Properties

Molecular Formula |

C15H15BrO2 |

|---|---|

Molecular Weight |

307.18 g/mol |

IUPAC Name |

1-(5-bromo-2-phenylmethoxyphenyl)ethanol |

InChI |

InChI=1S/C15H15BrO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3 |

InChI Key |

BWPMDCPFSXGCPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural distinctions between 1-(2-Benzyloxy-5-bromophenyl)-ethanol and two related compounds from the provided evidence:

Key Observations :

- Electronic Effects: The benzyloxy group in the target compound is electron-donating, whereas the fluorine in 1-(5-Bromo-2-fluorophenyl)ethanol is electron-withdrawing. This difference impacts electronic density on the aromatic ring, altering reactivity in substitution reactions .

- Lipophilicity : The benzyloxy group enhances lipophilicity (logP ~3.5–4.0 estimated), making the compound less water-soluble than its fluoro analog (logP ~2.8–3.2) .

Physical and Spectral Data Comparison

Research Findings and Challenges

- Metabolic Stability : The benzyloxy group in the target compound may lead to faster hepatic clearance compared to fluorine-substituted analogs, as observed in cytochrome P450 assays .

- Synthetic Complexity : Introducing the benzyloxy group requires multi-step protection strategies, increasing production costs relative to simpler halogenated derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Benzyloxy-5-bromophenyl)-ethanol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging bromophenyl precursors (e.g., 2-bromo-5-methoxyphenyl methanol derivatives) followed by benzyloxy group introduction . Key steps include:

- Protection/Deprotection : Use benzyl ether protection for hydroxyl groups to prevent side reactions during bromination.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Purity Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for OCH2Ph) and bromophenyl (δ ~7.2–7.8 ppm) groups. Compare with NIST reference spectra for analogous brominated phenols .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ (expected m/z ~349–351 for C15H15BrO2).

- HPLC/GC-MS : Use reverse-phase HPLC (UV detection at 254 nm) to resolve stereoisomers or impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in inert atmosphere (argon) at –20°C to prevent degradation. Avoid exposure to moisture and light .

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy of brominated aromatics.

- Spill Management : Neutralize with activated charcoal and dispose as halogenated organic waste .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, enantiomorph ambiguity) be resolved during X-ray structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (λ ~0.7–1.0 Å) to enhance signal-to-noise ratios for bromine atoms.

- Refinement : Apply SHELXL with Flack parameter (x) for enantiomorph-polarity estimation, which avoids false chirality signals in near-centrosymmetric structures .

- Twinning : Use SHELXD for deconvoluting twinned datasets via Patterson methods .

Q. How to reconcile contradictions between computational predictions and experimental reactivity data (e.g., unexpected regioselectivity)?

- Methodological Answer :

- Hybrid Modeling : Combine quantum mechanics (DFT, B3LYP/6-311+G(d,p)) for electronic profiles with molecular dynamics to simulate solvent/solid-state effects .

- Meta-Analysis : Cross-validate computational results against multiple experimental datasets (e.g., substituent effects from analogous bromophenyl ethanols) .

- Sensitivity Testing : Vary parameters (e.g., basis sets, solvation models) to identify error sources in predictive models .

Q. What strategies improve the accuracy of structure-activity relationship (SAR) models for derivatives of this compound?

- Methodological Answer :

- Feature Selection : Use QSPR/QSAR descriptors (e.g., Hammett σ for substituents, logP for lipophilicity) to correlate electronic effects with biological activity .

- Experimental Validation : Synthesize derivatives with systematic substitutions (e.g., -OCH3, -NO2 at position 5) and test in dose-response assays .

- Data Integration : Apply machine learning (random forests, neural networks) to unify computational predictions with wet-lab data, addressing outliers via cluster analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.